molecular formula C13H20N2 B8692948 1-Benzyl-2,2-dimethylpyrrolidin-3-amine

1-Benzyl-2,2-dimethylpyrrolidin-3-amine

Cat. No.: B8692948
M. Wt: 204.31 g/mol
InChI Key: GUPZVIPUAXBIPV-UHFFFAOYSA-N
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Description

1-Benzyl-2,2-dimethylpyrrolidin-3-amine is a pyrrolidine-based tertiary amine characterized by a benzyl group at the 1-position and two methyl groups at the 2-position of the five-membered ring.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-benzyl-2,2-dimethylpyrrolidin-3-amine

InChI

InChI=1S/C13H20N2/c1-13(2)12(14)8-9-15(13)10-11-6-4-3-5-7-11/h3-7,12H,8-10,14H2,1-2H3

InChI Key

GUPZVIPUAXBIPV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCN1CC2=CC=CC=C2)N)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with High Similarity

(a) (R)- and (S)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine (CAS: 1235437-44-1, 131852-54-5)
  • Structural Differences : These enantiomers feature an additional N,N-dimethyl group on the pyrrolidine nitrogen, altering electronic distribution and hydrogen-bonding capacity compared to the target compound.
  • Synthesis : Similar reductive amination pathways (as in ) likely apply, though stereochemical control would require chiral catalysts or resolution methods.
(b) 1-Benzylpiperidin-3-amine hydrochloride (CAS: 368429-78-1)
  • Structural Differences : Replaces the pyrrolidine ring with a six-membered piperidine, reducing ring strain but increasing molecular weight (~241 g/mol vs. ~206 g/mol for the target compound).
  • Applications : Piperidine derivatives are common in pharmaceuticals (e.g., analgesics, antipsychotics) due to enhanced conformational flexibility. The benzyl group may improve binding to aromatic receptor pockets .
(c) 1-Benzyl-2,4,6-trimethylpiperidin-3-amine (CAS: 1315367-71-5)
  • Substitution Pattern : Trimethyl groups at positions 2,4,6 create significant steric hindrance, contrasting with the 2,2-dimethyl substitution in the target compound.
  • Physicochemical Properties : Higher molecular weight (232.37 g/mol) and reduced solubility compared to pyrrolidine analogs. The bulky substituents may limit metabolic oxidation .

Heterocyclic Benzylamine Derivatives

(a) 4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine Derivatives
  • Structural Differences : Incorporates benzimidazole and oxadiazole rings instead of pyrrolidine. These heterocycles enhance π-π stacking and hydrogen-bonding interactions.
(b) Tetrahydroindazolium Iodides (e.g., 1-benzyl-2 : 5-dimethyl-)
  • Structural Differences: Indazole cores with benzyl and methyl substituents exhibit planar aromatic systems, contrasting with the non-aromatic pyrrolidine.
  • Synthesis : Prepared via alkylation of indazoles with benzyl/alkyl iodides at elevated temperatures (100°C), yielding iodides with melting points ranging 67–176°C .

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